molecular formula C14H11FN4 B6461863 4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 1839480-51-1

4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No. B6461863
CAS RN: 1839480-51-1
M. Wt: 254.26 g/mol
InChI Key: MXKWLRKEYBOLBD-UHFFFAOYSA-N
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Description

The compound “4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine” belongs to a class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For example, the synthesis of a related compound, “5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole”, was successfully synthesized via a two-step reaction .


Molecular Structure Analysis

While specific structural data for this compound is not available, similar compounds often have complex structures. For instance, a related compound, “4-(2’-Fluorobenzyloxy)phenylboronic acid”, has a molecular formula of C13H12BFO3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, “4-(2’-Fluorobenzyloxy)phenylboronic acid”, the molecular weight is 246.042 Da .

Scientific Research Applications

4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has a variety of applications in scientific research. It is used as a ligand in coordination chemistry, as an inhibitor in enzymology, and as a fluorescent probe in bioimaging. In coordination chemistry, this compound binds to metal ions such as copper, zinc, and nickel, forming stable complexes. In enzymology, this compound is used as an inhibitor of enzymes such as tyrosinases and proteases. In bioimaging, this compound is used as a fluorescent probe to detect and image biomolecules such as proteins and nucleic acids.

Mechanism of Action

4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine binds to metal ions such as copper, zinc, and nickel, forming stable complexes. It is believed that the triazole group of this compound is responsible for the binding of the ligand to the metal ions. The amine group of this compound is believed to interact with the metal ions, forming a covalent bond.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes such as tyrosinases and proteases. In vivo studies have shown that this compound can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory, antioxidant, and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

The use of 4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine in lab experiments has several advantages. It is a readily available and inexpensive compound, and it is easy to synthesize. It is also a highly stable compound and can be stored for long periods of time. However, the use of this compound in lab experiments also has some limitations. It is a toxic compound, and should be handled with care. It is also not suitable for use in biological systems due to its toxicity.

Future Directions

Future research on 4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine could focus on the development of new synthesis methods, the development of new applications, and the investigation of its biochemical and physiological effects. Additionally, research could focus on the development of new fluorescent probes based on this compound, as well as the development of new inhibitors based on this compound. Finally, research could also focus on the development of new methods for the detection and imaging of biomolecules using this compound.

Synthesis Methods

4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is synthesized using a palladium-catalyzed reaction between aryl halides and aryl azides. This reaction is known as the “click reaction” and is a powerful tool for the synthesis of heterocycles. The reaction is typically carried out in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is fast, efficient, and produces a high yield of the desired product.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for this compound is not available, similar compounds often require careful handling due to their reactivity and potential health effects .

properties

IUPAC Name

5-(2-fluorophenyl)-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4/c15-12-9-5-4-8-11(12)13-14(16)19(18-17-13)10-6-2-1-3-7-10/h1-9H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKWLRKEYBOLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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